- Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles, Chemistry - A European Journal, 2005, 11(5), 1433-1451

Cas no 931-49-7 (1-ETHYNYLCYCLOHEXENE)

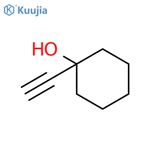

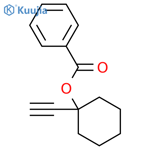

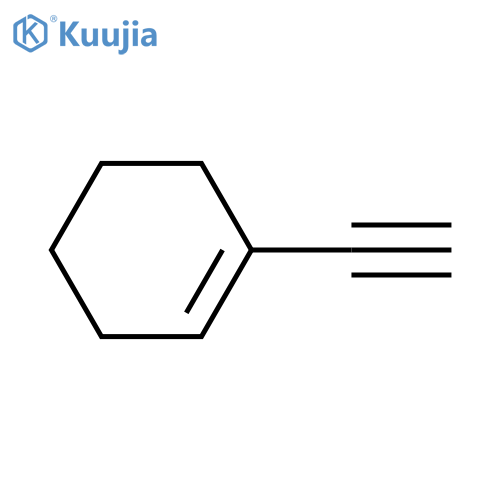

1-ETHYNYLCYCLOHEXENE structure

商品名:1-ETHYNYLCYCLOHEXENE

1-ETHYNYLCYCLOHEXENE 化学的及び物理的性質

名前と識別子

-

- 1-ETHYNYLCYCLOHEXENE

- 1-Ethynyl-1-cyclohexene

- Cyclohexene, 1-ethynyl-

- 1-cyclohexenylacetylene

- 1-Ethinylcyclohexen

- 1-ethvnvlcvclohexene

- 1-ethynyl-cyclohexen

- 1-ethynyl-cyclohexene

- cyclohex-1-en-1-ylacetylene

- Cyclohexene,1-ethynyl

- cyclohexenyl-acetylene

- ethynylcyclohexene

- (1-Cyclohexenyl)acetylene

- 1-Ethynylcyclohexene (ACI)

- (1-Cyclohexenyl)ethyne

- 1-Cyclohexen-1-ylacetylene

- 1-Cyclohexen-1-ylethyne

- Cyclohex-1-enylacetylene

- SY045891

- DTXSID5073244

- cyclohexenylacetylene

- UNII-7TJ42SRP2Z

- NS00039527

- 1-Cyclohexene, 1-ethynyl-

- CHEMBL232741

- Cyclohexene,1-ethynyl-

- F14623

- LS-13420

- MFCD00001568

- 1-ethynylcyclohex-1-ene

- Q27268833

- AKOS015916120

- 931-49-7

- 7TJ42SRP2Z

- InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H

- 1-Ethynylcyclohexene, 99%

- E1178

- CS-0186341

-

- MDL: MFCD00001568

- インチ: 1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2

- InChIKey: DKFHWNGVMWFBJE-UHFFFAOYSA-N

- ほほえんだ: C#CC1CCCCC=1

計算された属性

- せいみつぶんしりょう: 106.07800

- どういたいしつりょう: 106.078250319g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 143

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 0.903 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 151°C(lit.)

- フラッシュポイント: 華氏温度:84.2°f

摂氏度:29°c - 屈折率: n20/D 1.496(lit.)

- PSA: 0.00000

- LogP: 2.12000

- かんど: 熱に敏感である

- じょうきあつ: 5.1±0.1 mmHg at 25°C

- 最大波長(λmax): 224(EtOH)(lit.)

1-ETHYNYLCYCLOHEXENE セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 3295 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10-36/37/38

- セキュリティの説明: S16; S26; S36/37/39

-

危険物標識:

- リスク用語:R10; R36/37/38

- ちょぞうじょうけん:0-10°C

- 包装等級:III

- 危険レベル:3.2

- 包装グループ:III

- セキュリティ用語:3.2

1-ETHYNYLCYCLOHEXENE 税関データ

- 税関コード:2902199090

- 税関データ:

中国税関コード:

2902199090概要:

290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1-ETHYNYLCYCLOHEXENE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257011-1g |

1-Ethynylcyclohexene |

931-49-7 | 97% | 1g |

¥43.00 | 2024-04-25 | |

| abcr | AB237706-1g |

1-Ethynylcyclohexene; . |

931-49-7 | 1g |

€76.00 | 2025-02-15 | ||

| TRC | E937165-10mg |

1-Ethynylcyclohexene |

931-49-7 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Apollo Scientific | OR13588-5g |

1-Ethynylcyclohexene |

931-49-7 | 97% | 5g |

£15.00 | 2025-02-19 | |

| Alichem | A279000190-1g |

1-Ethynylcyclohexene |

931-49-7 | 95% | 1g |

$1685.00 | 2023-08-31 | |

| Cooke Chemical | A4060912-5ML |

1-Ethynyl-1-cyclohexene |

931-49-7 | >98.0%(GC) | 5ml |

RMB 399.20 | 2023-09-07 | |

| Alichem | A279000190-500mg |

1-Ethynylcyclohexene |

931-49-7 | 95% | 500mg |

$980.00 | 2023-08-31 | |

| TRC | E937165-50mg |

1-Ethynylcyclohexene |

931-49-7 | 50mg |

$ 65.00 | 2022-06-05 | ||

| abcr | AB237706-5 g |

1-Ethynylcyclohexene; . |

931-49-7 | 5 g |

€138.90 | 2023-07-20 | ||

| Cooke Chemical | A4060912-1ML |

1-Ethynyl-1-cyclohexene |

931-49-7 | >98.0%(GC) | 1ml |

RMB 135.20 | 2023-09-07 |

1-ETHYNYLCYCLOHEXENE 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Ammonium tetrafluoroborate , Ruthenium, dichlorobis[μ-(methanethiolato)]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentameth… Solvents: 1,2-Dichloroethane ; rt; rt → 60 °C; 15 min, 60 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Pentane

リファレンス

- Photochemistry of strained cycloalkynes, Nouveau Journal de Chimie, 1986, 10(8-9), 437-8

合成方法 3

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran

リファレンス

- The Stille reaction, Organic Reactions (Hoboken, 1997, 50,

合成方法 4

はんのうじょうけん

リファレンス

- Formation of α,β-unsaturated ketones from the gas-phase pyrolysis of α-substituted propargyl esters, Journal of the American Chemical Society, 1975, 97(13), 3773-7

合成方法 5

はんのうじょうけん

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 0 °C; 5 h, rt; rt → 0 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

リファレンス

- Borylation of Propargylic Substrates by Bimetallic Catalysis. Synthesis of Allenyl, Propargylic, and Butadienyl Bpin Derivatives, Journal of the American Chemical Society, 2014, 136(21), 7563-7566

合成方法 6

はんのうじょうけん

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 3 h, rt

リファレンス

- ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy Functionalizations, Chemistry - A European Journal, 2014, 20(7), 1813-1817

合成方法 7

合成方法 8

合成方法 9

はんのうじょうけん

1.1 Reagents: Isopropanol Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl][[2,2′-(phenylphosp… Solvents: 1,2-Dichloroethane ; 2 h, rt → 60 °C; cooled

リファレンス

- Preparation of Thiolate-Bridged Dinuclear Ruthenium Complexes Bearing a Phosphine Ligand and Application to Propargylic Reduction of Propargylic Alcohols with 2-Propanol, Organometallics, 2010, 29(22), 5994-6001

合成方法 10

合成方法 11

合成方法 12

合成方法 13

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

リファレンス

- Iron(II)-Based Metalloradical Activation: Switch from Traditional Click Chemistry to Denitrogenative Annulation, Angewandte Chemie, 2019, 58(33), 11439-11443

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

リファレンス

- Dual Gold-Catalyzed Formal Tetradehydro-Diels-Alder Reactions for the Synthesis of Carbazoles and Indolines, Chemistry - A European Journal, 2018, 24(68), 17911-17914

合成方法 17

はんのうじょうけん

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 0 °C; 5 h, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

リファレンス

- Copper-catalyzed silylation reactions of propargyl epoxides: easy access to 2,3-allenols and stereodefined alkenes, Chemical Communications (Cambridge, 2017, 53(67), 9344-9347

合成方法 18

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran

リファレンス

- Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagents, Journal of the American Chemical Society, 1987, 109(7), 2138-52

合成方法 19

はんのうじょうけん

1.1 2 h, 40 °C

1.2 Reagents: Oxonium

1.2 Reagents: Oxonium

リファレンス

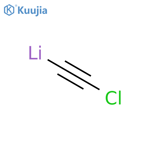

- Lithium chloroacetylide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

合成方法 20

はんのうじょうけん

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

リファレンス

- Dual Proton/Silver-Catalyzed Serial (5+2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes, Journal of Organic Chemistry, 2023, 88(6), 3409-3423

1-ETHYNYLCYCLOHEXENE Raw materials

- Stannane,ethynyltrimethyl-

- 2-(cyclohexen-1-yl)ethynyl-trimethyl-silane

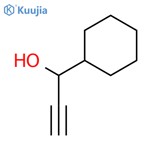

- 1-cyclohexylprop-2-yn-1-ol

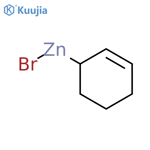

- Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether

- Cyclohexanol,1-ethynyl-, 1-benzoate

- 1-ethynylcyclohexan-1-ol

- Cyclohexene, 1-iodo-

- 1-cycloocten-3-yne

1-ETHYNYLCYCLOHEXENE Preparation Products

1-ETHYNYLCYCLOHEXENE 関連文献

-

1. 621. The condensation of 2-dimethylaminomethylcyclohexan-1-one with acetylenic compoundsR. A. Raphael,Franz Sondheimer J. Chem. Soc. 1950 3185

-

Sivakolundu Bhuvaneswari,Masilamani Jeganmohan,Ming-Che Yang,Chien-Hong Cheng Palladium-catalyzed three-component coupling of arynes with allylic acetates or halides and terminal alkynes promoted by cuprous iodide. Sivakolundu Bhuvaneswari Masilamani Jeganmohan Ming-Che Yang Chien-Hong Cheng Chem. Commun. 2008 2158

-

Yunhe Lv,Wanru Han,Weiya Pu,Jinhui Xie,Axue Wang,Mengyue Zhang,Jin Wang,Junrong Lai Org. Chem. Front. 2022 9 3775

-

Guilherme A. M. Jardim,Wallace J. Reis,Matheus F. Ribeiro,Flaviano M. Ottoni,Ricardo J. Alves,Thaissa L. Silva,Marilia O. F. Goulart,Antonio L. Braga,Rubem F. S. Menna-Barreto,Kelly Salom?o,Solange L. de Castro,Eufranio N. da Silva Júnior RSC Adv. 2015 5 78047

-

Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948

931-49-7 (1-ETHYNYLCYCLOHEXENE) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬